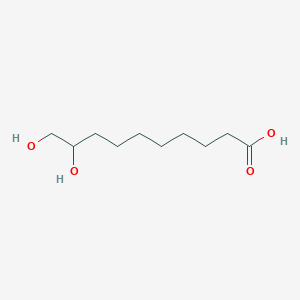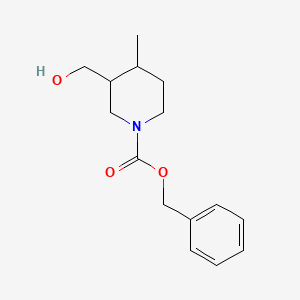
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a picolinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid typically involves multiple steps, starting with the preparation of the picolinic acid derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the trifluoromethyl group is added using trifluoromethylation reagents. The amino group is then incorporated through amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.
科学研究应用
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The amino group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
5-(((Benzyloxy)carbonyl)amino)pentanoic acid: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)picolinic acid: Contains the trifluoromethyl group but lacks the benzyloxycarbonyl and amino groups.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and potential bioactivity, while the benzyloxycarbonyl and amino groups provide versatility in chemical reactions and interactions.
属性
分子式 |
C15H11F3N2O4 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC 名称 |
5-(phenylmethoxycarbonylamino)-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)12-10(6-7-11(19-12)13(21)22)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22) |
InChI 键 |
IBOIJRALQVXDFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)







![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)

